Trolamine stearate

Description

Fundamental Role as an Emulsifier and Surfactant in Colloidal Systems

Trolamine stearate (B1226849) functions primarily by reducing the surface tension between immiscible phases, thereby facilitating the formation and stabilization of emulsions cosmeticsinfo.org. As an emulsifier, it helps to blend oil and water-based ingredients into smooth, homogeneous mixtures, particularly in oil-in-water (O/W) emulsions where oil droplets are dispersed in a continuous aqueous phase upichem.comascendiacdmo.com. Its surfactant properties enable it to clean skin and hair by aiding the mixing of water with oil and dirt, allowing them to be rinsed away cosmeticsinfo.org.

Beyond its emulsifying and surfactant capabilities, trolamine stearate also exhibits thickening and lubricating properties haoyuechemical.com. These attributes make it a key ingredient across a diverse range of products:

Cosmetics and Personal Care: Widely used in creams, lotions, soaps, and shaving creams to provide creamy textures, enhance product stability, and contribute to rich lather formation upichem.comhaoyuechemical.comontosight.aiontosight.ai.

Pharmaceuticals: Employed as an excipient to improve the formulation and stability of drug products, and to aid in solubilizing active ingredients in preparations like tablets and capsules ontosight.aibiosynth.com.

Industrial Applications: Utilized in the manufacturing of textiles as a lubricant and anti-static agent, in paints, polishes, cleaning agents, and as lubricating additives for metalworking fluids upichem.comhaoyuechemical.comontosight.ai.

This compound can also contribute to the formation of viscous lamellar gel networks within formulations, especially when interacting with other components like glycerol (B35011) monostearate. These networks are crucial for achieving desired consistency and stability in products mdpi.comresearchgate.net.

The key physical properties of this compound are summarized in the table below:

| Property | Value | Source |

| Appearance | White to off-white waxy solid or paste | upichem.comhaoyuechemical.com |

| pH (5% aqueous dispersion at 25 °C) | 8.8 - 9.2 | nih.gov |

| Melting Point | 42.2 - 43.9 °C (108 - 111 °F) | nih.gov |

| Solubility (Water at 20 °C) | Less than 1 mg/mL; 25.53 mg/L (estimated) | nih.gov |

| Solubility (Other) | Soluble in hot water and ethanol, partially soluble in oils | haoyuechemical.com |

| Density | 0.968 (less dense than water) | nih.gov |

Historical Context of Stearate-Based Emulsions and Their Evolution

The history of emulsified formulations in skincare and other applications is deeply intertwined with stearate-based systems. Initially, the skincare market was predominantly characterized by soap-based emulsions, where combinations of triethanolamine (B1662121) and stearic acid were commonly employed cosmeticsinfo.orgcosmeticsbusiness.com. This approach involved the in situ formation of the emulsifying system during the emulsification phase, through the reaction of a base like triethanolamine with an acid such as stearic acid google.com.

This traditional method of creating emulsions laid the groundwork for modern formulation science. The prominence of triethanolamine stearate in early formulations highlights its foundational role in developing stable and aesthetically pleasing products. The evolution of emulsifier technology later saw the rise of nonionic and cationic emulsifiers, which expanded the range of compatible functional materials and offered new aesthetic profiles cosmeticsbusiness.com. However, the principles established by stearate-based emulsions, including the in situ formation of the emulsifier, remain relevant in understanding emulsion stability and development.

Emerging Research Trajectories in Formulation Science and Beyond

Current research involving this compound continues to explore its optimal utilization and the enhancement of its performance in various formulations. A significant area of focus is the precise control over the physical and chemical properties of emulsions, such as viscosity, pH, and droplet size, by adjusting the concentrations of its constituent components, stearic acid and triethanolamine researchgate.netnasetjournal.com.

For instance, studies have shown that increasing stearic acid concentration can lead to an increase in emulsion viscosity and a decrease in droplet size. Conversely, increasing triethanolamine concentration tends to raise both the pH and viscosity of the emulsion while also reducing droplet size researchgate.net. These findings are crucial for formulators aiming to achieve specific product characteristics, such as desired spreadability or texture.

| Component Concentration Effect | Impact on Viscosity | Impact on Droplet Size | Impact on pH |

|---|---|---|---|

| Increasing Stearic Acid | Increases | Decreases | Not directly specified, but influences overall pH |

| Increasing Triethanolamine (TEA) | Increases | Decreases | Increases |

Emerging research also investigates the synergistic interactions of this compound with other excipients. For example, its interaction with glycerol monostearate has been shown to contribute to the formation of a firm and strong gel network, leading to more viscous systems in oil-in-water cream formulations mdpi.com. This understanding allows for the design of formulations with tailored rheological properties.

Furthermore, innovation extends to exploring alternative bases for stearate emulsions. Research has indicated that replacing trolamine with trometamol in stearate emulsions can lead to improvements in both the consistency of the emulsion during manufacturing and its long-term stability google.com. This trajectory suggests a continuous effort to refine and optimize emulsifying systems for enhanced performance and stability in diverse applications. The integration of this compound in formulations utilizing natural extracts, such as antioxidant creams from kepok banana peel, further exemplifies its role in developing stable and effective topical products within the growing natural ingredients market nasetjournal.com.

Properties

CAS No. |

37189-41-6 |

|---|---|

Molecular Formula |

C24H51NO5 |

Molecular Weight |

433.7 g/mol |

IUPAC Name |

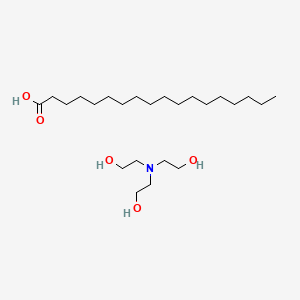

2-[bis(2-hydroxyethyl)amino]ethanol;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h2-17H2,1H3,(H,19,20);8-10H,1-6H2 |

InChI Key |

ZHALDANPYXAMJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Related CAS |

68938-98-7 |

Origin of Product |

United States |

Synthetic and Preparation Methodologies for Trolamine Stearate

In-Situ Formation Mechanisms

In-situ formation of trolamine stearate (B1226849) primarily involves the direct reaction between its constituent chemical compounds.

Trolamine stearate is essentially an ester derived from stearic acid and triethanolamine (B1662121). ontosight.ai The preparation of this compound can be achieved by mixing stearic acid and triethanolamine at temperatures exceeding 80°C, followed by a cooling phase. atamanchemicals.comacs.orgnih.gov This process involves the neutralization of stearic acid by triethanolamine, leading to the formation of the "soap" (this compound) and, under certain conditions, an acid-soap complex. atamanchemicals.comresearchgate.net Infrared spectroscopy has been employed to characterize the neutralization behavior and follow the thermotropic behavior of the system, confirming the formation of these products. atamanchemicals.comresearchgate.net

Research indicates the existence of a fixed stoichiometric ratio of 2:1 for the acid-soap complex formed between stearic acid and triethanolamine stearate. atamanchemicals.comacs.orgnih.govresearchgate.net The specific ratio of the final products can be precisely controlled by adjusting the stoichiometry of the reactants. atamanchemicals.com For instance, in studies involving partial neutralization, samples with varying degrees of neutralization (ranging from 5% to 100%) were prepared based on the molar ratio of stearic acid to triethanolamine. acs.org In a specific method for preparing a mixed, hard, transparent soap, one mole of stearic acid was mixed with two to three moles of triethanolamine. google.com

Controlled Esterification Processes

Beyond simple neutralization, controlled esterification processes are employed to optimize the yield and quality of this compound.

This compound (EA) has been synthesized through esterification of stearic acid with triethanolamine using an acid catalyst in both loop reaction systems and stirred tank reactor systems. researchgate.netresearchgate.net A comparative analysis of these two reactor types revealed significant differences in their performance regarding reaction temperature, product characteristics (color and quality), energy consumption, nitrogen usage, and waste generation. researchgate.netresearchgate.net

Loop Venturi reactors demonstrate potential as an efficient alternative to traditional stirred tank reactors, primarily due to their easier scalability and reduced dependence of mass-transfer rate and mixing on the reactor size. researchgate.net In the loop reaction system, achieving the desired specifications for this compound required a shorter reaction time and consumed less energy and nitrogen compared to the stirred tank reactor. researchgate.netresearchgate.net Furthermore, the product obtained from the loop system exhibited a lighter color and contained higher proportions of mono- and di-ester. researchgate.netresearchgate.net The loop reaction system was also noted for releasing no pollution, making it a preferred method for producing this compound. researchgate.netresearchgate.net

The proprietary Jet Reactor technology, a type of loop reactor, offers several advantages over conventional stirred reactor systems in esterification processes. These advantages include a reduction in batch time by up to 50%, superior product quality (e.g., color and odor) directly from the reactor with minimal post-treatment, safe operation within a closed system under an inert nitrogen blanket, and higher product yields with reduced waste due to nearly complete raw material conversion. thyssenkrupp-uhde.com

Table 1: Comparative Analysis of Reaction Systems for this compound Esterification

| Feature | Loop Reaction System | Stirred Tank Reactor System |

| Reaction Time | Shorter researchgate.netresearchgate.net | Longer researchgate.netresearchgate.net |

| Energy Consumption | Less researchgate.netresearchgate.net | More researchgate.netresearchgate.net |

| Nitrogen Consumption | Less researchgate.netresearchgate.net | More researchgate.netresearchgate.net |

| Product Color | Lighter researchgate.netresearchgate.net | Darker (implied by "lighter" for loop) researchgate.netresearchgate.net |

| Mono-/Di-ester Content | Higher researchgate.netresearchgate.net | Lower (implied by "higher" for loop) researchgate.netresearchgate.net |

| Pollution Release | None researchgate.netresearchgate.net | Present (implied by "no pollution" for loop) researchgate.netresearchgate.net |

| Scalability | Easier researchgate.net | More difficult researchgate.net |

Optimization of process parameters is crucial for efficient ester synthesis. For the esterification of stearic acid and triethanolamine using solid acid catalysts, optimal operating conditions were identified as a reaction temperature of 190°C, a catalyst dosage of 0.25%, and a molar ratio of 1.8:1 (stearic acid to triethanolamine) over a 6-hour reaction time. researchgate.net

In another study focused on maximizing the content of stearic acid triethanolamine tri-ester, the optimal conditions achieved were a reaction temperature of 200°C, a molar ratio of stearic acid to triethanolamine of 3.3:1.0, and a catalyst dosage of 0.1%. These conditions resulted in a tri-ester content of 97.06% in the reaction product mixture. atamanchemicals.com

For the transesterification of palm-based methyl palmitate with triethanolamine, aided by a heterogeneous Ca-Al catalyst, the optimal parameters included a mole ratio of 1.8:1 (methyl palmitate:triethanolamine), a temperature of 170°C, a pressure of 10 mbar, a catalyst concentration of 0.5%, and a reaction duration of 2 hours, leading to over 90% conversion. researchgate.netresearchgate.net The esterification reaction between fatty acid and triethanolamine can also be performed under solvent-free conditions, typically at reaction temperatures ranging from 160°C to 200°C, with reaction times between 2 and 8 hours. google.com

Table 2: Optimized Process Parameters for Ester Synthesis

| Parameter | Optimal Value (Study 1: Stearic Acid + TEA, Solid Acid Catalyst) researchgate.net | Optimal Value (Study 2: Stearic Acid + TEA Tri-ester) atamanchemicals.com | Optimal Value (Study 3: Methyl Palmitate + TEA, Heterogeneous Catalyst) researchgate.netresearchgate.net |

| Reaction Temperature | 190°C | 200°C | 170°C |

| Molar Ratio (Acid:TEA) | 1.8:1 (Stearic Acid:TEA) | 3.3:1.0 (Stearic Acid:TEA) | 1.8:1 (Methyl Palmitate:TEA) |

| Catalyst Usage | 0.25% | 0.1% | 0.5% |

| Reaction Time | 6 hours | Not specified for overall yield, but 2-8 hours for general solvent-free google.com | 2 hours |

| Conversion/Yield | Not explicitly stated for these conditions | 97.06% (Tri-ester content) atamanchemicals.com | >90% conversion |

Advanced Preparation Techniques for Modified Stearate Derivatives

Advanced techniques extend beyond simple esterification to create modified stearate derivatives with tailored properties. Fatty acid triethanolamine monoester sulfosuccinates (FTMS) represent a class of advanced derivatives. For example, FTMS-3 (Stearate) is noted for its superior stability in high-salinity environments, though it exhibits lower solubility in cold water.

Another area of advanced preparation involves the production of quaternized fatty acid triethanolamine ester salts, commonly known as "esterquats," which possess improved water solubility. These compounds are synthesized by esterifying specific mixtures of linear and branched fatty acids with triethanolamine or its ethylene (B1197577) oxide adducts, followed by a quaternization step. google.com For the esterification in this context, the molar ratio of fatty acids to the triethanolamine component typically ranges from 1.2:1 to 1.9:1, with a preferred range of 1.4:1 to 1.8:1. google.com Effective esterification catalysts for this process include hypophosphorous acid or its alkali metal salts. google.com Enzymatic processes also offer an eco-friendly approach for synthesizing fatty esters, including those adaptable to triethanolamine-based esterquats, often employing lipase (B570770) catalysis under milder conditions such as 61°C. google.com

Interactions and Self Assembly Phenomena of Trolamine Stearate Systems

Acid Soap Complex Formation and Characterization

The reaction between stearic acid and triethanolamine (B1662121) (TEA) is a neutralization process that results in the formation of trolamine stearate (B1226849), which can then interact with unreacted stearic acid to form acid-soap complexes. acs.orgnih.govcapes.gov.br These complexes are a distinct crystalline phase from either stearic acid or the simple trolamine stearate soap. acs.org

Research has shown that a specific acid-soap complex with a fixed stoichiometric ratio of 2:1 (stearic acid to triethanolamine stearate) exists. acs.orgnih.govcapes.gov.br This complex has been identified and characterized using a variety of analytical techniques including small-angle and wide-angle X-ray diffraction (SAXS and WAXS), thermal analysis, microscopy, and infrared spectroscopy. acs.orgnih.govcapes.gov.br

The formation of this 2:1 acid-soap complex is confirmed by the appearance of a new crystalline structure with a distinct repeat distance in X-ray diffraction patterns when stearic acid is partially neutralized with triethanolamine. acs.org Specifically, at 33% neutralization, which corresponds to the 2:1 molar ratio, a single melting peak is observed in differential scanning calorimetry (DSC), indicating the presence of a pure acid-soap complex. acs.org Infrared spectroscopy further supports the formation of this complex, showing characteristic shifts in the carbonyl/carboxylate region. acs.orgrsc.org The nature of the acid-soap complex is characterized by very short hydrogen bonds and a free, non-hydrogen-bonded hydroxyl group. rsc.orgresearchgate.netlookchem.comcapes.gov.br

Table 1: X-ray Diffraction Data for Stearic Acid, this compound, and the 2:1 Acid-Soap Complex

| Crystalline Phase | SAXS Repeat Distance (Å) |

|---|---|

| Stearic Acid | 40.8 |

| 2:1 Acid-Soap Complex | 52.2 |

| This compound | 32.6 |

Data sourced from Zhu et al., 2005. acs.org

The phase behavior of the binary system of stearic acid and triethanolamine stearate has been investigated, leading to the first published binary phase diagram for an amine-based soap. acs.orgnih.govcapes.gov.br This phase diagram is significantly different from those of binary systems composed of fatty acids and alkali soaps. acs.orgnih.govcapes.gov.br

The diagram was constructed based on data from thermal analysis (DSC) and X-ray diffraction. acs.orgnih.govcapes.gov.bracs.org DSC data revealed a eutectic melting point at approximately 25% neutralization between stearic acid and the acid-soap crystals. acs.org The 2:1 acid-soap complex exhibits a melting temperature slightly lower than that of pure stearic acid. acs.org For mixtures with neutralization levels above 33%, multiple thermal transitions are observed, corresponding to the melting of the acid-soap complex and the this compound soap. acs.org

Table 2: Melting Points of Components in the Stearic Acid-Trolamine Stearate System

| Component | Melting Point (°C) |

|---|---|

| Stearic Acid | ~69.6 |

| 2:1 Acid-Soap Complex (33% neutralization) | 67.9 |

| This compound | ~71.2 |

Data sourced from Zhu et al., 2005. acs.org

Liquid Crystalline Structures and Their Dynamic Evolution

In aqueous environments, this compound systems exhibit the formation of lyotropic liquid crystalline phases, which are crucial to the system's properties and behavior.

When stearic acid and a triethanolamine solution are mixed in a 2:1 molar ratio in water at elevated temperatures (e.g., 80°C), a lamellar liquid crystalline phase is formed. capes.gov.bracs.orgacs.orgnih.gov This phase is characterized by a viscous, gel-like consistency and weak birefringence under microscopy. acs.org

SAXS analysis of this phase at 80°C shows multiple diffraction peaks indicative of a lamellar structure with a repeating distance of 174 Å. acs.org This lamellar phase consists of bilayers of the 2:1 acid-soap complex separated by water layers. researchgate.net The formation of this phase is accompanied by a decrease in the pH of the system, confirming the neutralization reaction between stearic acid and triethanolamine. acs.org The existence of a lamellar liquid crystal phase has also been observed after the melting of the soap in anhydrous systems. acs.org

Upon cooling the hot lamellar liquid crystalline phase to room temperature, it transforms into a more viscous, translucent gel composed of multilamellar spheres, also referred to as multilamellar vesicles (MLVs). capes.gov.bracs.orgacs.orgnih.govacs.org These spheres are typically a few microns in diameter. capes.gov.bracs.orgacs.orgnih.gov

The formation of these multilamellar structures is a self-assembly process driven by the tendency of the amphiphilic acid-soap complexes to minimize the exposure of their hydrophobic alkyl chains to the aqueous environment. google.com The spherical structures consist of multiple, onion-like concentric bilayers of the acid-soap complex, with aqueous solution interspersed between the layers. google.com The formation of these vesicles can be influenced by factors such as pH changes in the vesicle's environment. nih.gov

However, the lamellar gel phase formed in these systems can be unstable over time. A hydrolysis reaction, which is the reverse of the neutralization between stearic acid and triethanolamine, can occur during storage. capes.gov.bracs.orgacs.orgnih.govresearchgate.net This hydrolysis leads to the breakdown of the lamellar gel phase and the subsequent formation of platelet crystals of stearic acid. capes.gov.bracs.orgacs.orgnih.gov The formation of these stearic acid crystals, which can exist in different polymorphic forms, gives rise to a pearlescent appearance in the product. acs.orgacs.orgnih.gov

Hydrolysis and Structural Reorganization Studies

The stability of this compound systems, particularly the lamellar gel phase, is significantly influenced by hydrolysis. This process involves the reverse reaction of the neutralization between stearic acid and triethanolamine (TEA), leading to the breakdown of the organized lamellar structure and subsequent precipitation of stearic acid.

The formation of a lamellar gel phase is a key characteristic of this compound systems in aqueous solutions. Studies have shown that when stearic acid and triethanolamine are mixed, typically at elevated temperatures such as 80°C, a lamellar liquid crystalline phase is formed. capes.gov.bracs.orgnih.govatamanchemicals.comresearchgate.net Upon cooling, this transitions into a lamellar gel phase, often characterized by the presence of multilamellar spheres. capes.gov.bracs.orgnih.govatamanchemicals.comresearchgate.net

However, this lamellar gel phase is often unstable and undergoes breakdown due to a hydrolysis reaction. capes.gov.bracs.orgnih.govatamanchemicals.comresearchgate.netacs.org This hydrolysis is essentially the reverse of the initial neutralization reaction, where the this compound soap reverts to stearic acid and triethanolamine. capes.gov.bracs.orgnih.govatamanchemicals.comresearchgate.net The consequence of this breakdown is the formation of platelet-like crystals of stearic acid. capes.gov.bracs.orgnih.govatamanchemicals.comresearchgate.net This structural reorganization from a lamellar gel to crystalline stearic acid is a critical factor in the physical properties and stability of this compound-based formulations. The process is time-dependent, with changes observable over several hours or even days. researchgate.net

Table 1: Key Stages in the Formation and Breakdown of this compound Lamellar Gel Phase

| Stage | Description | Key Characteristics |

|---|---|---|

| 1. Initial Mixing | Stearic acid and triethanolamine are mixed in an aqueous solution at elevated temperatures (e.g., 80°C). | Formation of a lamellar liquid crystalline phase. capes.gov.bracs.orgnih.govatamanchemicals.comresearchgate.net |

| 2. Cooling | The mixture is cooled to ambient temperature. | Formation of a lamellar gel phase, often with multilamellar spheres. capes.gov.bracs.orgnih.govatamanchemicals.comresearchgate.net |

| 3. Hydrolysis | The reverse reaction of neutralization occurs over time. | Breakdown of the lamellar gel structure. capes.gov.bracs.orgnih.govatamanchemicals.comresearchgate.net |

| 4. Precipitation | Stearic acid, being insoluble in water, precipitates out of the solution. | Formation of platelet stearic acid crystals. capes.gov.bracs.orgnih.govatamanchemicals.comresearchgate.net |

The precipitation of stearic acid resulting from the hydrolysis of the lamellar gel phase is not a simple crystallization. Instead, the stearic acid can exist in several different crystalline forms, a phenomenon known as polymorphism.

Detailed studies have identified at least three distinct polymorphs of stearic acid that form during this process. capes.gov.bracs.orgnih.govatamanchemicals.comacs.org Following established conventions, these have been designated as the A, C, and E forms. capes.gov.bracs.orgnih.govatamanchemicals.comacs.org The formation of these specific polymorphs contributes to the final physical appearance of the system, often resulting in a strong pearlescent or opalescent effect. capes.gov.bracs.orgnih.govatamanchemicals.comacs.org

The specific polymorphs that crystallize can be influenced by the conditions of the hydrolysis and precipitation, such as temperature and the presence of other components in the formulation. The transformation between these polymorphic forms can also occur over time, further altering the material's properties. The study of these polymorphic transformations is crucial for controlling the texture, appearance, and stability of products containing this compound.

Table 2: Observed Polymorphs of Stearic Acid from this compound Hydrolysis

| Polymorph | Designation | Consequence of Formation |

|---|---|---|

| Polymorph 1 | A | Contributes to the overall crystalline structure and pearlescent appearance. capes.gov.bracs.orgnih.govatamanchemicals.comacs.org |

| Polymorph 2 | C | Contributes to the overall crystalline structure and pearlescent appearance. capes.gov.bracs.orgnih.govatamanchemicals.comacs.org |

| Polymorph 3 | E | Contributes to the overall crystalline structure and pearlescent appearance. capes.gov.bracs.orgnih.govatamanchemicals.comacs.org |

Self-Assembly in Superhydrophobic Material Fabrication

The self-assembly properties of stearic acid, a key component of this compound, are harnessed in the fabrication of superhydrophobic surfaces. Superhydrophobicity is a property of a surface that is extremely difficult to wet, with water contact angles typically exceeding 150°. This behavior is achieved through a combination of low surface energy chemistry and a hierarchical micro- and nano-scale surface roughness.

While research directly on the use of this compound for superhydrophobic surfaces is limited, the self-assembly of stearic acid is a well-established method to create these functional coatings. researchgate.netmdpi.comnih.gov The process generally involves first creating a rough surface on a substrate material, such as aluminum or fiberglass, often through techniques like chemical etching. researchgate.netmdpi.com Subsequently, the roughened surface is modified with a low surface energy material, for which stearic acid is a common choice.

The long alkyl chain of the stearic acid molecule is nonpolar and thus repels water, while the carboxylic acid head group can anchor the molecule to the prepared surface. researchgate.net This self-assembly of stearic acid molecules on the micro- and nano-structured surface creates a stable, low-energy coating that exhibits superhydrophobic properties. mdpi.com For instance, a facile method involving acid etching and stearic acid self-assembly has been used to create superhydrophobic aluminum surfaces with water contact angles as high as 166.9°. mdpi.com

In some applications, stearic acid is used in conjunction with other materials to create robust superhydrophobic coatings. For example, N-(3-triethoxysilylpropyl)stearamide (N-TESPS), a derivative of stearic acid, has been used to create superhydrophobic fiberglass fabrics through a self-assembly process. rsc.org Similarly, copper stearate thin films with a unique micro-nano morphology have been electrochemically deposited on aluminum surfaces to induce superhydrophobicity. oatext.com These examples highlight the versatility of stearic acid and its derivatives in the bottom-up fabrication of advanced materials with tailored wetting properties.

Emulsion Science and Rheological Characteristics of Trolamine Stearate Formulations

Emulsification Mechanisms and Colloidal Stability

Trolamine stearate (B1226849) is a key ingredient in the formulation of oil-in-water (O/W) emulsions, where it plays a crucial role in stabilizing the mixture of two immiscible liquids. Its effectiveness stems from its properties as a surfactant and its ability to form complex structures at the oil-water interface.

Trolamine stearate functions as an anionic surfactant, meaning it dissociates in water to form a negatively charged ion that is responsible for its surface-active properties. drugfuture.comalrasheedcol.edu.iq This characteristic is fundamental to its role in creating stable oil-in-water emulsions. alfa-chemistry.com In these emulsions, the oil is the dispersed phase, existing as fine droplets within the continuous water phase. alfa-chemistry.com

The this compound molecule has both a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail. This dual nature allows it to position itself at the oil-water interface, forming a protective barrier around the oil droplets. alfa-chemistry.com This barrier reduces the interfacial tension between the oil and water, making it easier to disperse the oil into small droplets. alfa-chemistry.comnih.gov Furthermore, the anionic charge on the surface of the droplets creates electrostatic repulsion, which prevents the droplets from coming into close contact and coalescing, thereby enhancing the kinetic stability of the emulsion. clinicalgate.comacs.org

The effectiveness of this compound as an emulsifier is often enhanced when used in combination with other emulsifiers, such as fatty alcohols like cetostearyl alcohol. clinicalgate.comresearchgate.net These mixtures can form more rigid and closely packed interfacial films, leading to more stable emulsions. clinicalgate.com

A significant aspect of using this compound is that it is often formed in situ during the emulsification process. alrasheedcol.edu.iqgoogle.com This is achieved by reacting stearic acid, which is typically dissolved in the oil phase, with trolamine (also known as triethanolamine (B1662121) or TEA), which is dissolved in the aqueous phase. google.comacs.org The neutralization reaction that occurs at the oil-water interface produces this compound directly where it is needed to stabilize the newly formed oil droplets. google.com

This in-situ formation is considered advantageous for creating stable emulsions. google.com The process ensures that the emulsifier is generated at the interface, facilitating the immediate stabilization of droplets as they are formed during homogenization. The efficiency of this in-situ reaction can be influenced by factors such as pH. A higher pH can lead to a greater amount of emulsified oil, suggesting that the basic environment promotes the formation of the emulsifier. mdpi.com

The stability of emulsions formed with in-situ this compound can also be affected by subsequent chemical reactions. For instance, a hydrolysis reaction, which is the reverse of the neutralization, can occur over time, potentially leading to the breakdown of the emulsifier and the formation of stearic acid crystals. acs.org

The presence of liquid crystalline phases in emulsions stabilized with this compound is strongly correlated with enhanced stability. researchgate.netugr.esbas.bg These are intermediate phases of matter that exhibit properties of both liquids and solids. In the context of emulsions, lyotropic liquid crystals, which are formed in the presence of a solvent (in this case, water), are of particular importance. ugr.esbas.bg

This compound, in combination with other components like stearic acid and water, can form lamellar liquid crystalline structures. acs.orgbas.bg These structures can arrange themselves as multilayers around the oil droplets, creating a robust physical barrier that prevents coalescence. researchgate.netugr.esbas.bg This multilayered film reduces the Van der Waals forces of attraction between the oil droplets and increases the mechanical strength of the interface. ugr.esbas.bg

The formation of these liquid crystalline phases is dependent on the concentration of the emulsifiers. researchgate.net The stability they confer is attributed to the fixation of the emulsion droplets within the liquid-crystalline network, which also increases the viscosity of the continuous phase. researchgate.netugr.es The presence of these ordered structures can be identified through techniques like polarized light microscopy.

A unique morphological feature observed in some this compound-stabilized emulsions is the formation of "secondary droplets." researchgate.netugr.esbas.bg These are not single oil droplets, but rather aggregates of primary oil droplets that are encapsulated within a lamellar liquid crystalline structure. bas.bg These secondary droplets can have diameters of around 15 micrometers. researchgate.netugr.es

The formation of these structures is influenced by the composition of the emulsion, including the presence of fatty alcohols. researchgate.net The ability to form these stable secondary structures makes these emulsions suitable for pharmaceutical and cosmetic applications. researchgate.netugr.es

Rheological Profiling and Viscosity Dynamics

The rheological properties of this compound formulations are critical for their performance and stability. Rheology is the study of the flow and deformation of matter, and in the case of emulsions, it provides insights into their consistency, texture, and shelf-life.

Thermal Rheological Analysis (TRA) is an analytical technique used to assess how the viscosity of a formulation changes over time and with temperature. tandfonline.comresearchgate.net In the context of this compound-stabilized emulsions, TRA involves continuously measuring the stress required to maintain a constant shear rate as the temperature is increased, for example, from 25 to 75°C. tandfonline.comresearchgate.net

The rheological profiles obtained from TRA of these emulsions often show distinct and reproducible discontinuities. tandfonline.comresearchgate.net These are unexpected shifts in viscosity that are dependent on the specific formulation and can change with time and temperature. tandfonline.com These changes have been attributed to shifts in the individual and aggregate liquid crystalline structures within the emulsion, although this has not been definitively verified. tandfonline.comresearchgate.net

The data from TRA can be a valuable tool for predicting the long-term stability of an emulsion. tandfonline.com By understanding how the viscosity responds to thermal stress, formulators can gain insights into the structural integrity of the emulsion and its potential to resist changes over its shelf life.

Influence of Formulation Components on Viscosity

The viscosity of this compound formulations is significantly influenced by the interplay of its core components, primarily stearic acid, triethanolamine (TEA), and other additives like glycerol (B35011) monostearate. The in-situ formation of the emulsifier, this compound, through the neutralization of stearic acid with TEA is a critical factor governing the rheological properties of the emulsion.

Research has shown a direct correlation between the concentration of stearic acid and the viscosity of the emulsion; increasing the stearic acid content leads to a higher viscosity. researchgate.netresearchgate.net This is attributed to the increased formation of the this compound emulsifier, which enhances the structure and consistency of the emulsion. uad.ac.id Similarly, increasing the concentration of TEA also results in a more viscous emulsion. researchgate.netresearchgate.netuad.ac.id The addition of TEA, a weak base, neutralizes the stearic acid, forming the soap that stabilizes the oil-in-water emulsion and builds viscosity. uad.ac.idatamanchemicals.com

Glycerol monostearate, a nonionic co-emulsifier, plays a crucial role in modifying the viscosity and stability of these formulations. Its molecular geometry is similar to that of this compound, allowing them to pack closely together. This interaction contributes to the formation of a firm and robust gel network, thereby increasing the formulation's viscosity. researchgate.netmdpi.com Studies have identified glyceryl stearate as a dominant co-emulsifier affecting the properties of emulsions, with its interactions with other co-emulsifiers also being significant. researchgate.net

The presence of other components such as cetyl alcohol and various emollients also impacts the final viscosity. For instance, creams formulated with glyceryl monostearate tend to have a higher viscosity compared to those with cetyl alcohol or stearic acid alone. researchgate.net

Relationship between Droplet Size, Particle Size Reduction, and Viscosity

A fundamental principle in emulsion science is that a reduction in droplet size generally leads to an increase in viscosity. nih.gov This is because smaller droplets create a larger total surface area, leading to increased interactions between the dispersed and continuous phases, which in turn increases the resistance to flow. This relationship holds true for this compound emulsions, where a decrease in droplet size is associated with an increase in viscosity. researchgate.netresearchgate.net

The process of particle size reduction, typically achieved through homogenization, is therefore a key determinant of the final viscosity of the emulsion. More energy input during homogenization leads to smaller droplet sizes and, consequently, a more viscous and stable emulsion. core.ac.uk However, the viscosity of the dispersed phase itself also plays a role; a lower viscosity of the oil phase can result in smaller average droplet sizes during homogenization. core.ac.uk

It is important to note that the relationship is not always linear. For instance, in bimodal dispersions, where there are two distinct populations of droplet sizes, the viscosity can be lower than in a monomodal system, even with a decrease in the average particle size. nih.gov The properties of a cosmetic cream, including its rheology and stability, are largely determined by the droplet size of the dispersed phase. Finer droplets generally lead to higher viscosity and better stability. researchgate.net

Optimization of Emulsion Properties through Formulation Design

Effects of Component Concentration on pH, Viscosity, and Droplet Size

The concentrations of stearic acid and triethanolamine (TEA) are critical variables that can be manipulated to optimize the pH, viscosity, and droplet size of this compound emulsions.

pH: The concentration of TEA has a direct impact on the pH of the emulsion. As the concentration of TEA, a weak base, increases, the pH of the emulsion also increases. researchgate.netuad.ac.id Research has shown that the pH of these emulsions typically falls within the range of 7.44 to 8.03. uad.ac.id Over time, the pH of these emulsions may increase slightly due to the hydrolysis of some of the this compound back into TEA and stearic acid. uad.ac.id

Viscosity: As previously discussed, increasing the concentration of both stearic acid and TEA leads to an increase in the viscosity of the emulsion. researchgate.netresearchgate.netuad.ac.id This is due to the enhanced formation of the this compound emulsifier, which strengthens the emulsion's structure. uad.ac.id

Droplet Size: An increase in the concentration of both stearic acid and TEA generally leads to a decrease in the droplet size of the emulsion. researchgate.netresearchgate.netuad.ac.id The higher concentration of the in-situ formed emulsifier, this compound, more effectively coats the oil droplets, preventing them from coalescing and resulting in a finer dispersion. researchgate.netuad.ac.id

The following table summarizes the general effects of increasing the concentration of stearic acid and TEA on the properties of a cosmetic emulsion:

| Component Increased | Effect on Viscosity | Effect on Droplet Size | Effect on pH |

| Stearic Acid | Increase researchgate.netresearchgate.net | Decrease researchgate.netresearchgate.net | No significant direct effect reported researchgate.net |

| Triethanolamine (TEA) | Increase researchgate.netresearchgate.netuad.ac.id | Decrease researchgate.netresearchgate.netuad.ac.id | Increase researchgate.netuad.ac.id |

Impact of Mixing Order and Homogenization Parameters on Emulsion Quality

The quality of a this compound emulsion is not solely dependent on its composition but is also significantly influenced by the manufacturing process, specifically the order of mixing and the parameters of homogenization.

The order in which components are mixed can affect the final viscosity of the cream base. researchgate.net A common method involves separately heating the oil phase (containing stearic acid and other oil-soluble ingredients) and the water phase (containing TEA and water-soluble components) to around 70°C. The oil phase is then added to the water phase with continuous mixing to form the emulsion. mdpi.com

Homogenization is a critical step for reducing droplet size and ensuring the long-term stability and desired rheological properties of the emulsion. pk.edu.pl The intensity and duration of homogenization directly impact the final droplet size distribution. Higher homogenization energy generally leads to smaller droplets and a more stable emulsion. core.ac.uk The pressure used during homogenization is a key parameter; subjecting emulsions to high pressure results in a significant reduction in droplet size and changes in the rheological parameters. researchgate.net Both one-stage and two-stage homogenization processes have been shown to effectively reduce droplet size and decrease the apparent viscosity of emulsions. researchgate.net

Strategies for Enhancing Spreadability and Adhesiveness in Formulations

The spreadability and adhesiveness of a topical formulation are crucial for its cosmetic appeal and efficacy. These properties are closely linked to the rheological characteristics of the emulsion.

Spreadability: Formulations with lower yield stress values tend to exhibit better spreadability, meaning less force is required to initiate flow. mdpi.com The inclusion of certain emollients can also enhance the spreadability of a formulation. researchgate.net Generally, lotions, which are oil-in-water emulsions with a higher water content, are easier to spread than more viscous creams. nih.gov The standard for cream spreadability is often considered to be in the range of 5 cm to 7 cm. bio-conferences.org

Adhesiveness: The adhesive properties of a cream are important for ensuring it remains on the skin. The standard for the adhesive power of a cream is often cited as being more than 1 second. bio-conferences.org The type and concentration of emulsifiers and thickeners play a role in determining the adhesiveness of the formulation.

By carefully selecting the concentrations of stearic acid and TEA, incorporating appropriate co-emulsifiers and emollients, and controlling the mixing and homogenization processes, it is possible to create this compound emulsions with optimized viscosity, spreadability, and adhesiveness for various cosmetic and pharmaceutical applications.

Advanced Applications and Formulation Research Utilizing Trolamine Stearate

Design and Development of Colloidal Delivery Systems

Trolamine stearate (B1226849), the salt formed from the reaction of triethanolamine (B1662121) and stearic acid, is a versatile surfactant extensively utilized in the formulation of colloidal drug delivery systems. biosynth.comontosight.ailush.com Its amphiphilic nature, possessing both a hydrophobic long-chain fatty acid and a hydrophilic amine head, allows it to function effectively as an emulsifier and stabilizer in various pharmaceutical and cosmetic preparations. ontosight.ai

Application in Gel Structures for Creams and Ointments

Trolamine stearate plays a crucial role in the formation of colloidal gel structures within creams and ointments, which are essential for their stability and therapeutic efficacy. tandfonline.com These gel structures are often lamellar, consisting of bilayers of the surfactant that entrap water, forming a stable network. mdpi.com

In oil-in-water (O/W) emulsions, such as many creams and lotions, this compound is formed in situ by neutralizing stearic acid with triethanolamine. google.comatamanchemicals.com This process creates a stable emulsifier system that structures the continuous phase, preventing the coalescence of oil droplets and ensuring long-term stability. lush.commdpi.com The interaction of this compound with other components, like cetyl alcohol and glycerol (B35011) monostearate, can further strengthen this gel network. mdpi.com The similar molecular geometry of this compound and glycerol monostearate allows for close packing, resulting in a firm and robust gel network. researchgate.net

Research has demonstrated that creams formulated with this compound can exhibit liquid-crystalline structures. tandfonline.comresearchgate.net These structures are significant for drug delivery as they can influence the release of active pharmaceutical ingredients (APIs) from the formulation. tandfonline.com The amount of water interlamellarly fixed within the hydrophilic gel phase is a key parameter; for instance, in a model stearate cream, the addition of water to a system of stearic acid, palmitic acid, and triethanolamine results in the formation of lamellar mixed crystals. pageplace.de

Formulation Strategies for Enhanced Dermal Penetration in Emulsions

The composition of the vehicle is critical for the delivery of active ingredients across the stratum corneum. nih.gov this compound is a key component in many topical formulations designed to enhance the dermal penetration of active ingredients. ontosight.ainih.gov It is used as a hydrophilic emulsifier in oil-in-water emulsions, which are common vehicles for topical drug delivery. nih.govascendiacdmo.com

The formation of a stable emulsion with fine, homogeneously dispersed oil globules is essential for effective dermal delivery. google.com this compound, often formed in situ, helps achieve this by reducing the surface tension between the oil and water phases. atamanchemicals.com This results in a loose emulsion that is easily absorbed by the skin. lush.com The viscosity and droplet size of these emulsions can be controlled by adjusting the concentrations of stearic acid and triethanolamine, which in turn affects the physical properties and potentially the penetration of the active ingredient. atamanchemicals.comuns.ac.id

Studies have investigated the influence of formulation variables on the properties of emulsions containing this compound. For instance, increasing the concentration of stearic acid has been shown to increase emulsion viscosity while decreasing droplet size. atamanchemicals.com Conversely, increasing the triethanolamine concentration can increase both pH and viscosity while also decreasing droplet size. atamanchemicals.com The replacement of mineral oil with emollients having a greater capacity for dermal penetration, such as isopropyl myristate, in this compound-stabilized emulsions has been explored to create formulations more suitable for pharmaceutical use without diminishing their liquid-crystalline characteristics. researchgate.net

In one study, the in vitro absorption of triethanolamine itself through human skin was measured from an oil-in-water emulsion containing this compound. The study found that absorption was influenced by the pH of the formulation, with lower pH reducing penetration due to increased ionization of the triethanolamine. tandfonline.com This highlights the importance of pH as a formulation parameter in dermal delivery systems containing this compound.

Integration into Systems for Solubilization of Active Ingredients

This compound is utilized in pharmaceutical preparations to aid in the solubilization of active ingredients. biosynth.com As a surfactant, its amphiphilic properties allow it to form micelles and other colloidal structures that can encapsulate or otherwise associate with poorly water-soluble drug molecules, thereby increasing their apparent solubility in the aqueous phase of a formulation. ontosight.ai

The formation of microemulsions, which are thermodynamically stable, transparent, and have very small droplet sizes, is another strategy for solubilizing active ingredients. jsirjournal.com While not always the primary emulsifier, the principles of surfactant action demonstrated by this compound are fundamental to these systems. The ability of this compound to act as an emulsifying agent is crucial for ensuring that oil and water components blend smoothly, which is a prerequisite for a stable and effective product. patsnap.com

Functional Roles in Diverse Material Systems

Beyond its primary role in emulsions for drug delivery, this compound exhibits functional properties that are valuable in a variety of material systems.

Viscosity-Enhancing Properties in Various Formulations

Research has shown a clear correlation between the concentration of the components that form this compound and the resulting viscosity of the formulation. An increase in the concentration of stearic acid or triethanolamine generally leads to an increase in viscosity. atamanchemicals.comuns.ac.id For example, in an optimization study of a cream, stearic acid was found to be the most dominant factor in increasing viscosity. researchgate.net This is attributed to the creation of a thicker base at higher stearic acid concentrations. uns.ac.id

The viscosity of these formulations often exhibits non-Newtonian flow behavior, such as shear-thinning, which is desirable for topical products as it allows for easy spreading upon application. mdpi.com The ability to manipulate the rheological properties of a formulation by adjusting the concentration of this compound and its precursors is a key aspect of product development. mdpi.com

Table 1: Effect of Stearic Acid and Triethanolamine (TEA) Concentration on Emulsion Properties

| Formulation Variable | Effect on Viscosity | Effect on Droplet Size | Effect on pH | Reference |

| Increasing Stearic Acid | Increase | Decrease | - | atamanchemicals.com |

| Increasing TEA | Increase | Decrease | Increase | atamanchemicals.com |

This table is a simplified representation based on the cited research.

Encapsulation Technologies (e.g., Organic Corrosion Inhibitors in Nanoparticles via Emulsion Polymerization)

The principles of emulsion formation, in which this compound is a key player, are foundational to emulsion polymerization. This technique is used to synthesize polymer nanoparticles that can encapsulate various active substances. foreverest.net Emulsion polymerization involves the polymerization of a monomer in an emulsion, typically stabilized by a surfactant. foreverest.net

In the context of advanced materials, research has explored the encapsulation of organic corrosion inhibitors, such as triethanolamine (TEA) itself, into nanoparticles using emulsion polymerization. researchgate.net The purpose of this encapsulation is to create "nanoreservoirs" that can provide a prolonged, controlled release of the inhibitor, thereby increasing the longevity of the corrosion protection of metal surfaces like steel. researchgate.net

In one study, TEA-incorporated nanoparticles with an average size of 400-450 nm were synthesized via a sequential emulsion polymerization process. researchgate.net The encapsulated TEA was shown to be released in response to changes in the environmental pH. researchgate.net This "smart" release mechanism is highly desirable for applications like protective coatings. The study found that the encapsulated TEA significantly decreased the corrosion rate of steel substrates. researchgate.net While this compound is not directly used as the encapsulating polymer, its role as an emulsifier is analogous to the surfactants used in emulsion polymerization to stabilize the monomer droplets and resulting polymer particles. polympart.ir

pH Regulation and Buffering Capacities in Formulations

This compound, formed from the reaction of the weak acid, stearic acid, and the weak base, trolamine (also known as triethanolamine or TEA), plays a crucial role in the pH regulation and buffering capacity of various formulations. essentialsbycatalina.compatsnap.com This resulting salt of a weak acid and a weak base provides the formulation with a notable ability to resist significant changes in pH. patsnap.comatamanchemicals.com

The buffering capacity of this compound is fundamental to maintaining the stability and efficacy of cosmetic and pharmaceutical products. patsnap.com By neutralizing acidic compounds, it ensures that the pH of the formulation remains stable, which is critical for the longevity of the product and the effectiveness of its active ingredients. patsnap.com The triethanolamine component of this compound is a tertiary amine and a triol, possessing both alcohol and amine functional groups, which allows it to act as a pH adjuster. patsnap.comnih.gov

In cosmetic formulations, such as creams and lotions, this compound helps to maintain a pH that is compatible with the natural pH of the skin, which is typically slightly acidic. essentialsbycatalina.compatsnap.com Adjusting the formulation's pH to match that of the skin can enhance the product's efficacy and reduce the potential for irritation. patsnap.com For instance, a 1% solution of triethanolamine has a pH of approximately 10, and when combined with stearic acid, it helps to create less alkaline products than if a strong base were used. atamanchemicals.com

Research has shown that the concentration of both stearic acid and triethanolamine affects the pH of emulsions. researchgate.net An increase in the concentration of triethanolamine leads to an increase in the pH of the emulsion. atamanchemicals.comresearchgate.net In one study, the pH of emulsions was found to be in the range of 7.58 to 7.96. atamanchemicals.comresearchgate.net Another study on chamomile lotion reported that the presence of triethanolamine stearate resulted in a pH of 8 for all samples, which is within the acceptable range for lotions according to some standards. undip.ac.id

The following table illustrates the effect of varying concentrations of triethanolamine and stearic acid on the pH of a cosmetic emulsion.

| Formulation Code | Triethanolamine Concentration (%) | Stearic Acid Concentration (%) | Resulting pH |

| F1 | 1 | 2 | 7.58 |

| F2 | 1.5 | 2 | 7.72 |

| F3 | 2 | 2 | 7.85 |

| F4 | 1 | 3 | 7.65 |

| F5 | 1.5 | 3 | 7.78 |

| F6 | 2 | 3 | 7.96 |

This data is synthesized from findings that indicate increasing concentrations of TEA raise the pH of an emulsion within a general range of 7.58-7.96. atamanchemicals.comresearchgate.net

Analytical and Advanced Characterization Methodologies for Trolamine Stearate Systems

Spectroscopic Techniques for Compositional and Structural Elucidation

Spectroscopic methods are fundamental in identifying the chemical nature and structural characteristics of trolamine stearate (B1226849) and its associated complexes.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Characterization and Thermotropic Behavior

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for the chemical characterization of trolamine stearate. nih.govatamanchemicals.com These techniques can confirm the neutralization of stearic acid by triethanolamine (B1662121) (TEA) and follow the thermotropic behavior of the resulting soap and acid-soap complexes. atamanchemicals.comcapes.gov.brresearchgate.netrsc.org The formation of a stable 2:1 acid-soap complex between stearic acid and TEA stearate has been identified using these methods. atamanchemicals.comacs.orgnih.gov

FTIR spectroscopy allows for the characterization of molecular rearrangements and transition temperatures, which aids in plotting and understanding the binary phase diagram of the stearic acid/TEA system. capes.gov.brresearchgate.netrsc.org The technique is also sensitive to the nature of the acid-soap complex, revealing the presence of very short hydrogen bonds and a free, non-hydrogen bonded hydroxyl group. capes.gov.brresearchgate.net In studies of partially neutralized stearic acid with TEA, IR spectroscopy has been used alongside other techniques to characterize the crystalline composition and melting behavior of the products. acs.orgnih.govresearchgate.net The spectra can also provide information on the polymorph of stearic acid present. psu.edu

The interaction of the this compound acid soap with water has been studied, revealing a hydrolysis reaction that leads to the formation of different polymorphs of stearic acid crystals. acs.orgcapes.gov.brnih.govresearchgate.net FTIR is also used to estimate the relative presence of various functional groups, serving as a reference for future comparisons. nih.gov

Table 1: Key IR Spectral Features for this compound Systems

| Spectral Region (cm⁻¹) | Assignment | Significance |

| 3300-3400 | O-H stretching | Indicates presence of hydroxyl groups from TEA and water. |

| 2800-2950 | C-H stretching | Relates to the aliphatic chains of stearic acid. |

| ~1700 | C=O stretching | Characteristic of free stearic acid. acs.org |

| 1550-1650 | Asymmetric stretching of carboxylate group | Confirms the formation of the stearate salt. |

| 1050-1150 | C-O stretching | Associated with the alcohol and ester functionalities. |

Nuclear Magnetic Resonance (NMR) for Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural verification and purity assessment of this compound and related compounds. Both ¹H and ¹³C NMR are employed to confirm the formation of the desired products, such as in the synthesis of metal stearates. acs.org For instance, ¹H NMR can be utilized to calculate the content of triethanolamine monolaurate ester in reaction products, making it a valuable tool for monitoring synthesis and determining product purity. researchgate.net

NMR studies have been instrumental in verifying the molecular structure and isomer distributions of commercial monoacylglycerol mixtures, which can be components in formulations containing this compound. medmelon.gr In the characterization of emulsions, NMR can provide insights into the microstructure. For example, multi-component self-diffusion NMR has been used to study the micellar aggregates in a Myverol/ethanol/water system, calculating an "apparent spherical hydrodynamic radius" for the aggregates. medmelon.gr Solid-state NMR is a non-destructive technique used to study the chemical structure and dynamics of materials, which can be applied to understand crystallinity, chemical modification, and molecular packing in complex systems. mdpi.com

Diffraction Methods for Crystalline and Phase Analysis

X-ray diffraction techniques are crucial for determining the crystalline structure and phase behavior of this compound systems, providing information on the arrangement of molecules at different length scales.

Small-Angle X-ray Diffraction (SAXD) and Wide-Angle X-ray Diffraction (WAXD) for Structural Evolution

Small-Angle X-ray Diffraction (SAXD) and Wide-Angle X-ray Diffraction (WAXD) are powerful techniques for investigating the structural evolution of this compound systems. researchgate.netresearchgate.net These methods are used to characterize the crystalline composition, structure, and melting behavior of partially neutralized stearic acid with triethanolamine. atamanchemicals.comacs.orgnih.gov

SAXD provides information on larger-scale structures, such as the lamellar spacing in liquid crystalline phases. For example, in a mixture of stearic acid and TEA solution at 80 °C, SAXD revealed a lamellar liquid crystal phase with a spacing of 174 Å. acs.org Upon cooling, the formation of different polymorphs of stearic acid (A, C, and E forms) can be identified by their characteristic diffraction peaks. acs.orgnih.gov SAXD data can also suggest the presence of a lipid lamellar structure with a specific repeat spacing. researchgate.net

WAXD, on the other hand, probes the shorter-range order, such as the packing of hydrocarbon chains. science.gov The combination of SAXD and WAXD is used to study phase transitions during processes like heating, helping to assign endothermic and exothermic peaks observed in differential scanning calorimetry (DSC). whiterose.ac.uk These techniques have been instrumental in identifying a 2:1 acid-soap complex in the TEA binary system. acs.org In cleansing foam formulations, SAXS and WAXS analysis, along with Cryo-SEM, are used to confirm the structure. koreascience.kr

Table 2: Representative X-ray Diffraction Findings for Stearic Acid Polymorphs

| Polymorph | Bilayer Thickness (Å) | Reference |

| A | 46.5 | acs.org |

| B | 43.9 | acs.org |

| C | 39.8 | acs.org |

| E | 44.2 | acs.org |

Microscopic and Imaging Techniques for Morphological Assessment

Microscopy techniques provide direct visualization of the microstructure and morphology of this compound systems, which is essential for understanding their physical properties and stability.

Light Microscopy, Cryo-Scanning Electron Microscopy (Cryo-SEM), and Optical Microscopy for Microstructure and Droplet Analysis

A variety of microscopy techniques are employed to assess the morphology of this compound systems. Light microscopy, cryo-scanning electron microscopy (Cryo-SEM), and optical microscopy are used to analyze the microstructure, including droplet size and distribution in emulsions. researchgate.netresearchgate.net

Optical microscopy is used to analyze and characterize separate phases in surfactant/oil/water systems, identifying features of hexagonal and lamellar liquid crystal phases, isotropic phases, and microemulsions. researchgate.net In cream formulations, optical microscopy is used for droplet size analysis, where images are acquired and droplet lengths are measured using imaging software. mdpi.com The particle size of the internal phase in creams is a critical parameter for quality and stability and can be measured using an optical microscope fitted with a camera and image analysis software. csfarmacie.cz

Cryo-SEM is particularly valuable for imaging hydrated samples without causing drying artifacts, thus preserving the native microstructure. mdpi.comjeol.com This technique has been used to characterize the structural evolution of this compound systems during storage. acs.orgcapes.gov.brnih.govresearchgate.netacs.org For instance, when a mixture of stearic acid and TEA solution is cooled, Cryo-SEM can reveal the initial formation of multilamellar spheres of a few microns in diameter. capes.gov.brnih.govresearchgate.net In cleansing foams, Cryo-SEM is used alongside SAXS and WAXS to confirm the product's structure. koreascience.kr

The combination of these microscopy techniques provides a comprehensive understanding of the morphological characteristics of this compound systems, from the macroscopic to the microscopic level. atamanchemicals.comacs.orgnih.govresearchgate.net

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are crucial for understanding the physical and chemical properties of materials as they change with temperature. For this compound, which is often a key component in complex formulations like emulsions and creams, these methods provide vital information on stability, melting behavior, and interactions between components.

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. centexbel.beinfinitiaresearch.com This method is highly effective for studying the thermal transitions of this compound systems, providing data on melting points, crystallization temperatures, and the energy required for these phase changes (enthalpy). centexbel.betainstruments.commdpi.com

In the context of this compound, which is formed from the neutralization of stearic acid with triethanolamine (TEA), DSC is instrumental in characterizing the melting behavior and phase equilibrium of the resulting product. researchgate.netnih.gov Research has shown that crystals of partially neutralized stearic acid with TEA can form an acid-soap complex. researchgate.net Thermal analysis, including DSC, has been used to characterize the melting behavior of these products and to construct binary phase diagrams of stearic acid and the TEA soap, which is a first in the published record for amine-based soaps. researchgate.net

DSC studies on aqueous systems containing stearic acid and TEA reveal the evolution of the structure upon cooling and storage. nih.gov When mixed at elevated temperatures (e.g., 80°C), a lamellar liquid crystalline phase forms. nih.gov Upon cooling, DSC can monitor the subsequent breakdown of this phase and the crystallization of stearic acid, which can occur in several polymorphic forms. nih.gov The phase-transition temperature of these systems can be precisely measured using DSC. science.gov The technique is also used to determine the thermodynamic properties of stearate acid-soaps, which are essential for generating these phase diagrams. whiterose.ac.uk

The table below summarizes typical thermal events that can be analyzed using DSC for a system containing this compound.

| Thermal Event | Description | Typical Information Obtained |

| Melting (Tm) | Transition from a solid to a liquid state. | Melting point, heat of fusion (ΔHf), insight into crystalline structure. centexbel.be |

| Crystallization (Tc) | Transition from a liquid or amorphous state to a crystalline solid upon cooling. | Crystallization temperature, heat of crystallization (ΔHc). centexbel.be |

| Glass Transition (Tg) | Transition of an amorphous material from a rigid, glassy state to a more rubbery state. | Glass transition temperature range. centexbel.be |

Rheometric and Mechanical Property Assessments

The rheological and mechanical properties of formulations containing this compound are critical to their performance and consumer acceptance. These properties, such as viscosity, spreadability, and adhesion, dictate how a product flows from its packaging, spreads on a surface, and feels upon application.

Viscometry is the measurement of a fluid's resistance to flow. For the non-Newtonian systems typical of creams and lotions containing this compound, rheological profiles are generated by measuring viscosity at various shear rates. scribd.com A common instrument for this purpose is the Brookfield viscometer, which measures viscosity by determining the torque required to rotate a spindle submerged in the sample fluid at a set speed. researchgate.net

Studies on emulsions stabilized with this compound have utilized Brookfield viscometers to create rheological profiles. bas.bgresearchgate.net For instance, the viscosity of emulsions containing this compound and stearic acid can be evaluated to understand their flow behavior. bas.bg It has been observed that such systems often exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases. brookfieldengineering.com This is a desirable property for topical products, as it means they are thick in the container but spread easily on application. brookfieldengineering.com Some systems may also exhibit thixotropy, a time-dependent shear-thinning property, where the fluid takes time to return to its initial viscosity after shearing has stopped. scribd.com

The following table shows hypothetical data illustrating the shear-thinning behavior of a cream containing this compound, as measured by a viscometer.

| Rotational Speed (rpm) | Shear Rate (s⁻¹) | Apparent Viscosity (cP) |

| 0.5 | 1 | 7000 |

| 1.0 | 2 | 6500 |

| 2.5 | 5 | 5000 |

| 5.0 | 10 | 3500 |

| 10 | 20 | 2000 |

| 20 | 40 | 1000 |

This data is illustrative of a typical shear-thinning profile.

Research has also investigated the effect of temperature on the viscosity of emulsions stabilized with triethanolamine stearate, revealing complex relationships and discontinuities in viscosity as temperature changes. scribd.com

Spreadability is a key mechanical property that quantifies the ease with which a semi-solid formulation can be applied in a thin, even layer. It is highly influenced by the formulation's viscosity and structure. ubmg.ac.id A common method for its quantitative measurement involves placing a known mass of the sample between two glass slides and measuring the time it takes for the top slide to move a certain distance upon the application of a known weight. ijrap.net

The spreadability can be calculated using the following formula: S = m × l / t Where:

S is the spreadability

m is the weight tied to the upper slide

l is the length of the glass slide

t is the time taken to separate the slides ijrap.net

Research on creams formulated with triethanolamine and stearic acid has shown that the concentration of the components significantly affects spreadability. ubmg.ac.id Specifically, a higher concentration of stearic acid leads to increased viscosity, which in turn results in lower spreadability. ubmg.ac.id

Adhesivity, or the ability of a formulation to adhere to a surface, is another critical parameter. It is related to properties like tackiness and can be measured using texture analyzers. These instruments can quantify the force required to separate a probe from the sample surface, providing a numerical value for adhesion or tackiness. researchgate.net This property ensures that a product remains on the intended area of application.

The table below summarizes findings on how formulation variables can impact these mechanical properties.

| Parameter | Influencing Factor | Observed Effect | Source |

| Spreadability | Increased Stearic Acid Concentration | Decreases spreadability due to higher viscosity. | ubmg.ac.id |

| Spreadability | Variation in Triethanolamine/Stearic Acid Ratio | Affects the resulting spreadability of the cream. | ubmg.ac.id |

| Adhesivity | Formulation Composition | Determines the force of adhesion and product tackiness. | researchgate.net |

Surface and Interfacial Tension Measurements

This compound is a surfactant, a molecule that lowers the surface tension between two substances, such as oil and water. Measuring surface and interfacial tension is therefore fundamental to characterizing its activity and function in a formulation.

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant. It is the specific concentration at which surfactant molecules, after saturating the air-water or oil-water interface, begin to self-assemble in the bulk solution to form aggregates called micelles. nanoscience.comjustagriculture.in Below the CMC, adding more surfactant significantly lowers the surface tension; above the CMC, the surface tension remains relatively constant as additional surfactant molecules form more micelles. justagriculture.inscielo.org.co

The CMC is a crucial indicator of a surfactant's efficiency; a lower CMC value means that less surfactant is needed to saturate the interfaces and form micelles. scielo.org.co The CMC can be determined by several methods:

Surface Tension Method: This is the most common method, where the surface tension of a solution is measured at various surfactant concentrations. The CMC is identified as the point of inflection when surface tension is plotted against the logarithm of the surfactant concentration. scielo.org.co

Conductivity Method: For ionic surfactants, the conductivity of the solution changes at a different rate above the CMC compared to below it. A plot of conductivity versus concentration will show a break at the CMC. justagriculture.in

Light Scattering: The intensity of scattered light increases significantly once micelles begin to form, allowing for the determination of the CMC. justagriculture.in

Other Analytical Techniques

The comprehensive characterization of this compound systems, particularly in complex formulations like emulsions, necessitates the use of various analytical techniques beyond primary structural and morphological analysis. These methods provide crucial information on the bulk properties and elemental composition, which are vital for formulation stability, quality control, and understanding chemical interactions.

pH Measurement and Monitoring

The measurement and diligent monitoring of pH are fundamental in the analysis of this compound systems. This compound is the salt formed from the neutralization reaction between a weak base, triethanolamine (TEA), and a weak acid, stearic acid. ebotaniq.auatamanchemicals.com The resulting pH of a formulation is a critical parameter that influences its stability, texture, and interaction with other components. essentialsbycatalina.comelchemy.com

In cosmetic and pharmaceutical emulsions, trolamine itself is frequently used as a pH adjuster to bring the formulation's acidity or alkalinity to a desired level. ebotaniq.auelchemy.compatsnap.com When it reacts with stearic acid to form this compound in situ, it creates a soap that functions as an emulsifier, but the final pH is inherently alkaline. ebotaniq.auundip.ac.id The pH of these emulsions is typically neutral to slightly alkaline, a characteristic feature of systems emulsified with this compound. ijper.org

Research findings indicate that the pH of this compound emulsions can vary depending on the concentration of the reactants and other excipients. Studies have reported pH values for lotions and creams containing this compound in the range of 6.27 to 8.5. undip.ac.idnasetjournal.comgoogle.com For instance, one study on a lotion formulation found the presence of this compound resulted in a pH of 8.0. undip.ac.id Another investigation into cosmetic emulsions reported pH values ranging from 6.38 to 6.88, noting this was typical for emulsions containing TEA stearate as the emulsifier. ijper.org The concentration of trolamine has a direct impact; as its concentration increases, the pH of the emulsion tends to rise. atamanchemicals.com One study documented that a 1% TEA emulsion had a pH of 8.0, which increased to 8.2 in a 5% TEA emulsion. tandfonline.com

Monitoring the pH over time is a critical component of stability testing for any formulation containing this compound. hudsonlabautomation.comchemistscorner.com A significant change in pH during storage can indicate chemical degradation, such as hydrolysis, which is the reverse reaction of the neutralization between stearic acid and TEA. acs.orgnih.gov This degradation can lead to the breakdown of the emulsion, causing phase separation and altering the product's efficacy and aesthetic properties. essentialsbycatalina.comacs.org While some studies show non-significant alterations in pH during storage, others have noted a decrease in pH over time in alkaline buffer solutions, highlighting the importance of long-term monitoring. ijper.orgresearchgate.net

The pH also influences the ionization state of the trolamine molecule, which in turn can affect properties like percutaneous absorption. tandfonline.com Research has shown that lowering the pH of a this compound emulsion from the 8.0-8.2 range to 7.0 significantly reduces the absorption of TEA through the skin, as a greater percentage of the molecule becomes ionized at the lower pH. tandfonline.com

Table 1: Reported pH Values in this compound Emulsion Systems

| Formulation Type | Trolamine (TEA) Concentration | Stearic Acid Concentration | Reported pH | Reference |

| Lotion | Not specified (formed in situ) | Not specified (formed in situ) | 8.0 | undip.ac.id |

| Cosmetic Emulsions | 0.2-1.2% (as TEA) | Not specified | 6.38 - 6.88 | ijper.org |

| O/W Emulsion | 1% | Not specified | 8.0 | tandfonline.com |

| O/W Emulsion | 5% | Not specified | 8.2 | tandfonline.com |

| O/W Emulsion | 1% and 5% (pH adjusted) | Not specified | 7.0 | tandfonline.com |

| Cosmetic Emulsion | Varied | Varied | 7.58 - 7.96 | atamanchemicals.com |

| O/W Emulsion | Not specified | Not specified | 4.5 - 8.5 | google.com |

| Antioxidant Cream | Varied (as TEA) | Varied | 6.27 - 7.40 | nasetjournal.com |

| TEA Solution (pre-mixing) | Not specified | N/A | 9.3 (at 80°C) | acs.org |

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a sample, providing confirmation of the stoichiometry of a compound like this compound. acs.orgnih.gov This method is particularly valuable for verifying the purity and identity of the synthesized material, ensuring it aligns with its theoretical composition.

For this compound (C₂₄H₅₁NO₅), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). biosynth.com This provides a baseline against which experimentally determined values can be compared.

Several studies investigating the physicochemical properties of systems containing stearic acid and triethanolamine have employed elemental analysis as a characterization method. acs.orgnih.govcapes.gov.br For example, in a study on the structural evolution of a sample made from a 2:1 molar ratio of stearic acid to TEA, elemental analysis was used to characterize the sample. acs.orgnih.gov The analysis is typically performed using an automated elemental analyzer, such as a CHN analyzer, which combusts the sample to convert the elements into simple gases (CO₂, H₂O, N₂) that are then measured. acs.org

The results of elemental analysis can confirm the successful formation of the acid-soap complex and detect any significant deviations that might arise from impurities or incomplete reactions. It serves as a quantitative verification of the compound's identity, complementing qualitative data from techniques like infrared spectroscopy.

Table 2: Theoretical Elemental Composition of this compound (C₂₄H₅₁NO₅)

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight per Element ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 24 | 288.264 | 66.38% |

| Hydrogen | H | 1.008 | 51 | 51.408 | 11.85% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.23% |

| Oxygen | O | 15.999 | 5 | 79.995 | 18.54% |

| Total | 433.674 | 100.00% |

Theoretical Frameworks and Mechanistic Interpretations

Thermodynamic and Kinetic Models of Acid Soap Formation and Hydrolysis